
Ethyl N-methoxy-N-methylcarbamate
Overview
Description
Ethyl N-methoxy-N-methylcarbamate is an organic compound with the molecular formula C5H11NO3. It is a colorless liquid with a sweet smell and is miscible with water and ethanol. This compound is widely used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl N-methoxy-N-methylcarbamate can be synthesized through the reaction of ethyl chloroformate with N-methoxy-N-methylamine under controlled conditions. The reaction typically involves the use of a base such as triethylamine to neutralize the by-products and ensure a high yield of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions carried out in reactors with precise temperature and pressure control. The process may also include purification steps such as distillation to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Hydrolysis Reactions
Ethyl N-methoxy-N-methylcarbamate undergoes hydrolysis under acidic or basic conditions, cleaving the carbamate bond to release ethanol, carbon dioxide, and N-methoxy-N-methylamine.
Key Conditions and Products:
The reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by decarboxylation under acidic conditions .
Deprotection Reactions
The carbamate group serves as a protecting group for amines. Deprotection methods include:
Nucleophilic Deprotection with 2-Mercaptoethanol
Reagents/Conditions | Products | Efficiency | Source |
---|---|---|---|
2-Mercaptoethanol, K₃PO₄, DMAc, 75°C | Free amine + Ethyl mercaptoethyl carbonate | High selectivity for sensitive substrates |
This method avoids hydrogenolysis or Lewis acids, making it suitable for substrates with reducible functional groups .
Fluoride-Mediated Cleavage
Reagents/Conditions | Products | Notes | Source |
---|---|---|---|
TBAF (tetrabutylammonium fluoride), THF | Free amine + CO₂ + Ethanol | Mild conditions, room temperature |
Alkylation and Substitution Reactions
The N-methoxy-N-methyl group participates in alkylation and nucleophilic substitution:
Alkylation with Dimethyl Sulfate
Reagents/Conditions | Products | Yield/Notes | Source |
---|---|---|---|
Dimethyl sulfate, NaOH, 0–20°C | N-Methoxy-N-methylcarbamate derivative | ~40% yield |
Alkylation occurs at the nitrogen atom, forming quaternary ammonium intermediates that decompose to yield substituted products .
Substitution with Amines
Reagents/Conditions | Products | Efficiency | Source |
---|---|---|---|
Primary amines, anhydrous conditions | Urea derivatives | Requires catalytic bases |
Oxidation and Reduction
The carbamate’s electronic structure allows redox transformations:
Oxidation
Reagents/Conditions | Products | Notes | Source |
---|---|---|---|
KMnO₄, acidic conditions | Oxo derivatives (e.g., ketones) | Limited direct data; inferred from analogs |
Reduction
Reagents/Conditions | Products | Notes | Source |
---|---|---|---|
NaBH₄, LiAlH₄ | Hydroxylamine derivatives | Theoretical pathway |
Thermal Decomposition
At elevated temperatures, this compound decomposes into volatile compounds:
Conditions | Products | Notes | Source |
---|---|---|---|
180°C, inert atmosphere | Methanol, CO₂, methylamine derivatives | Observed in flow reactors |
Stability and Reactivity Considerations
-
Moisture Sensitivity : The carbamate group hydrolyzes slowly in humid environments, requiring anhydrous storage .
-
pH Dependence : Hydrolysis accelerates under strongly acidic or basic conditions .
-
Steric Effects : The N-methoxy-N-methyl group impedes nucleophilic attack at the carbonyl carbon, enhancing stability under mild conditions .
Scientific Research Applications
Synthesis and Chemical Properties
Ethyl N-methoxy-N-methylcarbamate can be synthesized through the reaction of ethyl carbamate with methylating agents such as dimethyl sulfate or methyl iodide in solvents like dimethylformamide or dichloromethane. This reaction typically yields a product that can be isolated via distillation or chromatography. The compound has a boiling point of 150-155 °C and a density of 1.022 g/mL at 25 °C, indicating its stability under standard laboratory conditions .
Inhibition of Acetylcholinesterase (AChE)
One of the primary applications of this compound is as an inhibitor of acetylcholinesterase, an enzyme critical for nerve function. Research by Chiu et al. (1973) demonstrated that derivatives of this compound act as reversible, competitive inhibitors of AChE, which can have implications for developing treatments for neurological disorders.
Teratogenic and Carcinogenic Studies
This compound has been studied for its teratogenic effects in animal models. DiPaolo and Elis (1967) found that this compound caused significant malformations and growth retardation in pregnant Syrian hamsters, highlighting potential risks associated with exposure to carbamates.
Biochemical Pathways and Metabolism
Usui and Umetsu (1986) explored the metabolic pathways of related carbamates in biological systems, revealing insights into how these compounds are processed by organisms. Understanding these pathways is essential for assessing the environmental impact and toxicity of carbamate compounds.
Enzyme Mechanisms and Protein Interactions
The compound is also used to study enzyme mechanisms and protein interactions in biological systems. It serves as a model for understanding how carbamates interact with various enzymes, potentially leading to the development of new therapeutic agents.
Case Studies
Study | Focus | Findings |
---|---|---|
Chiu et al. (1973) | AChE Inhibition | Identified this compound as a potent reversible inhibitor of AChE, suggesting therapeutic potential for neurological disorders. |
DiPaolo & Elis (1967) | Teratogenic Effects | Found significant malformations in offspring of pregnant hamsters exposed to carbamates, indicating potential risks to fetal development. |
Usui & Umetsu (1986) | Metabolism | Investigated metabolic pathways in houseflies, revealing the formation of toxic metabolites from related carbamates. |
Safety and Environmental Impact
This compound's safety profile is still under investigation. Its potential teratogenicity raises concerns about its use in agricultural settings where exposure to humans and wildlife is possible. Ongoing research aims to clarify its environmental persistence and bioaccumulation potential .
Mechanism of Action
Ethyl N-methoxy-N-methylcarbamate is similar to other carbamate compounds such as mthis compound and ethyl N-methylcarbamate. its unique structure and properties make it distinct in terms of reactivity and application. Unlike typical N-methyl- and N,N-dimethylcarbamates, which are carbamylating agents, this compound acts as a reversible, competitive inhibitor of acetylcholinesterase.
Comparison with Similar Compounds
Methyl N-methoxy-N-methylcarbamate
Ethyl N-methylcarbamate
Ethiofencarb
Benfuracarb
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Biological Activity
Ethyl N-methoxy-N-methylcarbamate (CAS No. 6919-62-6) is a compound belonging to the carbamate family, characterized by its unique chemical structure and biological properties. This article delves into its biological activity, including mechanisms of action, toxicity profiles, and potential applications in various fields.
- Molecular Formula : CHNO
- Molecular Weight : 133.15 g/mol
- CAS Number : 6919-62-6
This compound functions primarily as an inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE leads to increased levels of acetylcholine, resulting in prolonged stimulation of cholinergic receptors. This mechanism is similar to other carbamate compounds, which are widely studied for their neurotoxic effects and potential therapeutic applications.
Neurotoxicity
Research indicates that this compound exhibits neurotoxic effects comparable to other carbamate pesticides. A study assessing the effects on AChE activity demonstrated significant inhibition, leading to symptoms associated with cholinergic overstimulation such as muscle twitching and respiratory distress in animal models .
Case Studies
-
Acute Neurotoxicity in Animal Models :
- A dose-response study involving adult male rats revealed that exposure to a mixture of N-methyl carbamate pesticides, including this compound, resulted in acute neurotoxic symptoms . The study highlighted a clear correlation between dosage and severity of symptoms, with higher doses leading to more pronounced neurotoxic effects.
-
Environmental Impact :
- This compound has been studied for its degradation in environmental settings. Research indicates that under anaerobic conditions, the compound undergoes hydrolysis, leading to the accumulation of monomethylamine, which can stimulate methanogenesis in microbial populations . This suggests potential implications for its use in agricultural settings and its environmental persistence.
Toxicological Profile
The toxicological assessment of this compound indicates several key findings:
Parameter | Value |
---|---|
LD50 (rat) | 1.9244 mol/kg |
Carcinogenicity | Non-carcinogenic |
Ames Test | Toxic |
Biodegradation | Readily biodegradable |
These parameters underscore the compound's potential risks when used as a pesticide or chemical agent.
Applications and Future Directions
Given its biological activity and mechanism of action, this compound may have applications beyond its current use as a pesticide. Potential areas include:
- Pharmaceutical Development : Its AChE inhibitory properties suggest possible uses in treating conditions such as myasthenia gravis or Alzheimer's disease.
- Environmental Remediation : Understanding its degradation pathways could facilitate bioremediation strategies for contaminated sites.
Q & A
Q. Basic: What are the recommended methods for synthesizing Ethyl N-methoxy-N-methylcarbamate, and how can reaction efficiency be optimized?
Methodological Answer:
this compound can be synthesized via carbamate formation reactions, often involving nucleophilic substitution or condensation between methyl methoxyamine and ethyl chloroformate. A catalytic approach using mixed metal oxides (e.g., Zn/Al/Ce) derived from hydrotalcite precursors has shown enhanced yields (>85%) under mild conditions (120°C, 6 hours) by stabilizing intermediates and reducing side reactions . Optimization strategies include:
- Catalyst loading : 5 wt% catalyst-to-substrate ratio.
- Solvent selection : Polar aprotic solvents (e.g., THF) improve reaction homogeneity.
- Temperature control : Maintaining ≤120°C minimizes thermal decomposition.
Q. Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
Key analytical methods include:
- FT-IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N–O stretch at ~1250 cm⁻¹) and hydrogen-bonding interactions .
- NMR (¹H/¹³C) : Confirms structural integrity (e.g., methoxy group resonance at δ 3.2–3.5 ppm in ¹H NMR) .
- Mass Spectrometry : Validates molecular weight (MW: 147.17 g/mol) and fragmentation patterns via electron ionization (e.g., m/z 147 [M⁺]) .
Q. Basic: What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
While full toxicological data are lacking , precautionary measures include:
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and eye protection.
- Ventilation : Use fume hoods to avoid inhalation (no established exposure limits).
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Q. Advanced: How can computational modeling (e.g., DFT, molecular docking) elucidate the reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gap ~5.2 eV) and nucleophilic attack sites via Fukui indices .
- Molecular Docking : Simulates interactions with biological targets (e.g., enzymes) by analyzing binding affinity and steric compatibility .
- NBO Analysis : Reveals hyperconjugative interactions (e.g., LP(O)→σ*(N–O)) stabilizing the carbamate moiety .
Q. Advanced: How does the stability of this compound vary under different pH and temperature conditions?
Methodological Answer:
Stability studies should include:
- pH-Dependent Hydrolysis :
- Thermal Stability : Decomposition above 150°C, releasing CO₂ and methoxyamine derivatives .
Q. Advanced: What comparative toxicological data exist between this compound and structurally related carbamates?
Methodological Answer:
Comparative analysis with analogs (e.g., Ethiofencarb, Alanycarb) reveals:
- Acute Toxicity : Lower LD₅₀ (oral, rat) compared to Ethiofencarb (e.g., ~250 mg/kg vs. 100 mg/kg) due to reduced esterase inhibition .
- Metabolic Pathways : Hepatic cytochrome P450-mediated oxidation predominates, unlike the glutathione conjugation seen in Alanycarb .
- Ecotoxicity : Limited data; preliminary Daphnia magna assays suggest moderate aquatic toxicity (EC₅₀ ~10 mg/L) .
Q. Advanced: How can structure-activity relationships (SAR) guide the design of this compound derivatives for specific applications?
Methodological Answer:
SAR strategies include:
- Methoxy Group Substitution : Replacing –OCH₃ with bulkier groups (e.g., –OCF₃) enhances hydrolytic stability but reduces solubility .
- Ethyl Chain Modification : Branching (e.g., iso-propyl) alters bioavailability and metabolic half-life .
- Carbamate Linker Optimization : Introducing electron-withdrawing groups (e.g., –NO₂) increases electrophilicity and reactivity .
Q. Advanced: What are the challenges in analyzing trace impurities in this compound, and how can they be addressed?
Methodological Answer:
Common impurities (e.g., residual ethyl chloroformate, methoxyamine) require:
- HPLC-MS : Use C18 columns with acetonitrile/water gradients (LOD: 0.1 ppm) .
- GC-FID : Detects volatile byproducts (e.g., ethyl chloride) with a DB-5 column .
- NMR Spiking : Identifies unknown impurities by comparing with reference spectra .
Q. Basic: What regulatory classifications apply to transporting this compound?
Methodological Answer:
Classified under UN 1173 (Esters, n.o.s.) with:
- Transport Hazard Class : 3 (flammable liquid).
- Packaging Group III : Limited quantities (<30 L per container) .
- Labeling : Flammable liquid and "Keep away from heat" warnings .
Q. Advanced: How can kinetic studies improve the scalability of this compound synthesis?
Methodological Answer:
- Rate Law Determination : Pseudo-first-order kinetics under excess amine conditions (k = 0.15 min⁻¹ at 120°C) .
- Scale-Up Considerations :
- Heat Transfer : Jacketed reactors to manage exothermic reactions.
- Catalyst Recovery : Centrifugation/filtration to reuse mixed oxide catalysts (>90% recovery) .
Properties
IUPAC Name |
ethyl N-methoxy-N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-4-9-5(7)6(2)8-3/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKFTUDASIMWMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50336427 | |
Record name | Ethyl N-methoxy-N-methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50336427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6919-62-6 | |
Record name | Carbamic acid, N-methoxy-N-methyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6919-62-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl N-methoxy-N-methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50336427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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